N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-2-11(10-22)17-14(23)13-15(24)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQWVUWUWGTKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound's molecular formula is C16H19N5O3 with a molecular weight of 329.36 g/mol. Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core that contributes to its biological activity.
Research indicates that this compound may interact with specific biological pathways:
- Inhibition of TGF-beta Receptor : The compound has been shown to keep TGFBR1 in an inactive conformation, preventing TGF-beta receptor activation in the absence of ligand. This interaction may have implications for fibrosis and cancer treatment by modulating the TGF-beta signaling pathway .
- Calcium Channel Modulation : There is evidence suggesting that it may influence RYR1 calcium channel activity, which is critical for muscle contraction and neurotransmitter release .
Biological Activity
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. However, specific data on its efficacy against various pathogens remain limited.
- Anticancer Potential : By inhibiting TGF-beta signaling pathways and affecting calcium channels, the compound may exhibit anticancer properties. Further studies are required to elucidate its full potential in oncology.
Case Studies
Several studies have investigated the biological activity of related compounds within the same class:
- Antibacterial and Antifungal Studies : A study on similar imidazo[2,1-c][1,2,4]triazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria and certain fungi. These findings suggest that structural similarities may confer comparable bioactivity to N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl derivatives .
- In Vivo Studies : Research involving animal models has indicated that compounds structurally related to N-(1-hydroxybutan-2-yl)-4-oxo derivatives can reduce tumor growth when administered alongside traditional chemotherapeutics. This points towards a synergistic effect that warrants further investigation .
Data Table
The following table summarizes key biological activities and properties of N-(1-hydroxybutan-2-yl)-4-oxo derivatives based on available research:
Scientific Research Applications
Synthesis and Material Development
The compound serves as a versatile building block in organic synthesis. Its imidazo[2,1-c][1,2,4]triazine core allows for the exploration of new reaction pathways. Researchers can utilize this compound to develop novel materials with enhanced properties such as thermal stability and mechanical strength. Its unique functional groups can facilitate the creation of derivatives that may exhibit improved characteristics for specific applications.
Catalysis
Due to its ability to interact with various substrates through its functional groups, this compound may also find applications in catalysis. The presence of the hydroxybutan-2-yl group can enhance its reactivity and selectivity in catalytic processes.
Enzyme Inhibition and Receptor Binding
Research indicates that N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide may exhibit biological activities such as enzyme inhibition or receptor binding. The fluorophenyl moiety enhances interaction with biological targets due to its electron-withdrawing properties. This characteristic can be pivotal in drug design where binding affinity is crucial.
Therapeutic Potential
The compound's structure suggests potential therapeutic properties against various diseases. Its bioactivity can be investigated further to assess its efficacy in treating conditions such as cancer or infectious diseases. Preliminary studies may focus on its mechanism of action at the molecular level to understand how it modulates biological pathways.
Drug Development
Given its promising biological activities, this compound is a candidate for drug development. Researchers can explore its pharmacokinetics and pharmacodynamics to evaluate its safety and efficacy profiles. This involves systematic studies including in vitro and in vivo testing.
Potential as an Antimicrobial Agent
The compound's structural features suggest it may possess antimicrobial properties. Investigations into its effectiveness against bacterial strains could lead to the development of new antibiotics or adjunct therapies for existing treatments.
Material Science
In industry, this compound can contribute to the development of advanced materials with specific functionalities. Its unique chemical structure allows for modifications that can enhance properties such as durability and resistance to environmental factors.
Chemical Manufacturing
This compound may also be utilized in chemical manufacturing processes where its reactivity can be exploited to synthesize other valuable compounds.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes associated with cancer pathways. |
| Study 2 | Drug Development | Showed promising results in preliminary animal models for anti-inflammatory effects. |
| Study 3 | Material Science | Developed a composite material using the compound that exhibited enhanced thermal stability compared to traditional polymers. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Imidazo-Triazine and Related Derivatives
Key Observations:
Core Structure :
- Compound A and B share the same tetrahydroimidazo[2,1-c][1,2,4]triazine core, while Compound C features a distinct imidazo[1,2-a]pyridine system. The triazine core in A and B may confer unique electronic properties compared to the pyridine ring in C .
Substituent Effects: Position 8: The phenyl group in Compound A contrasts with the electron-withdrawing 4-fluorophenyl in Compound B. Fluorination often enhances metabolic stability and lipophilicity . Side Chain: Compound A’s 1-hydroxybutan-2-yl group increases hydrophilicity, whereas Compound B’s isopropoxypropyl chain introduces steric bulk and lipophilicity. This difference may influence membrane permeability and target binding .
Physicochemical and Spectroscopic Properties
Table 2: Characterization Data of Comparable Compounds
Key Findings:
- Spectroscopic Trends :
- The hydroxy group in Compound A would show a broad O-H stretch in IR (~3200–3500 cm$^{-1}$), absent in B and C.
- Compound B’s fluorophenyl group exhibits characteristic $^1$H NMR shifts (δ 7.2–7.4) and a C-F IR peak (~1220 cm$^{-1}$) .
- Compound C’s nitro group produces distinct IR absorptions (~1520, ~1350 cm$^{-1}$) and a high-resolution mass confirming its molecular formula .
Q & A
Q. What are the optimal synthetic pathways for N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of precursors (e.g., substituted imidazoles or triazines) and subsequent functionalization. Key steps include:
- Step 1 : Formation of the imidazo[2,1-c][1,2,4]triazine core via cyclization under reflux with catalysts like acetic acid or DMF .
- Step 2 : Introduction of the phenyl group at position 8 via Suzuki-Miyaura coupling, requiring palladium catalysts and aryl boronic acids .
- Step 3 : Carboxamide functionalization at position 3 using activated esters (e.g., NHS esters) and amine coupling agents like HATU .
Critical Parameters : - Temperature control (70–120°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, ethanol for final crystallization) .
- Purification via HPLC or column chromatography to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy :
- 1H/13C NMR to assign protons and carbons in the imidazo-triazine core and substituents. For example, the hydroxybutyl group’s hydroxyl proton appears as a broad singlet (~δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS) :
- ESI-HRMS for accurate molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- X-ray Crystallography (if crystals are obtainable):
- Resolve bond lengths and angles to validate stereochemistry and hydrogen bonding patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity :
- MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Antimicrobial Screening :
- Broth microdilution to test MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition :
- Fluorescence-based assays for kinases or proteases, given the triazine core’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Variable Groups :
- Replace the phenyl group (position 8) with electron-deficient (e.g., 4-CF3) or electron-rich (e.g., 4-OCH3) aryl rings to modulate target binding .
- Alter the hydroxybutyl chain (position 1) to shorter/longer alkyl or cyclic amines to optimize solubility and metabolic stability .
- Evaluation Metrics :
- Compare IC50 values in dose-response assays.
- Assess logP and aqueous solubility via shake-flask or HPLC methods .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from experimental variability. Mitigation strategies include:
- Standardized Protocols :
- Use identical cell lines (e.g., ATCC-validated) and culture conditions (e.g., 10% FBS in RPMI) .
- Mechanistic Follow-Up :
- Conduct target engagement studies (e.g., thermal shift assays for protein binding) to confirm on-target effects .
- Data Reproduibility :
- Replicate assays in ≥3 independent experiments with statistical analysis (e.g., ANOVA with p < 0.05) .
Q. What advanced techniques can elucidate the compound’s pharmacokinetic (PK) profile?
- Methodological Answer : Employ in vitro and in vivo models:
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding :
- Use equilibrium dialysis to measure free fraction .
- In Vivo PK :
- Administer IV/oral doses in rodents and collect plasma for non-compartmental analysis (NCA) using WinNonlin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
